Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine

描述

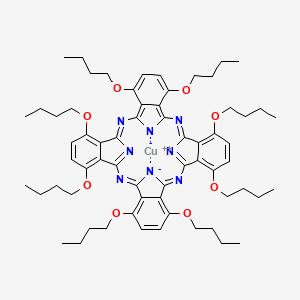

Copper(II) 1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine (CAS: 107227-88-3) is a metallophthalocyanine derivative with eight peripheral butoxy substituents. Its molecular formula is C₆₄H₈₀CuN₈O₈, with a molecular weight of 1152.91 g/mol . The compound is synthesized via cyclotetramerization of 3,6-dibutoxyphthalonitrile and CuCl in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst . The butoxy groups enhance solubility in organic solvents (e.g., DMF, THF), making it suitable for applications in organic electronics, photodynamic therapy, and catalysis.

属性

IUPAC Name |

copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H80N8O8.Cu/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXRYGQKVMJNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H80CuN8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1152.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine typically involves the reaction of copper salts with 1,4,8,11,15,18,22,25-octa-butoxyphthalonitrile under high-temperature conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or chloroform, and a catalyst, such as ammonium molybdate. The reaction mixture is heated to temperatures ranging from 150°C to 200°C for several hours to ensure complete formation of the phthalocyanine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .

化学反应分析

Types of Reactions

Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of strong acids or bases and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(iii) species, while reduction can produce copper(i) species. Substitution reactions can result in the formation of various derivatives with different functional groups .

科学研究应用

Applications in Photovoltaics

Copper(II) 1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine is utilized in organic photovoltaic (OPV) devices due to its excellent light absorption properties and charge transport capabilities.

- Case Study : Research has demonstrated that incorporating this compound into OPV cells enhances their efficiency by improving the exciton dissociation and charge mobility. Studies show that devices using this compound can achieve power conversion efficiencies exceeding 5% under standard testing conditions .

Photodynamic Therapy

In the field of biomedicine, this compound has been investigated for its potential use in photodynamic therapy (PDT), a treatment modality for cancer.

- Mechanism : When exposed to light of specific wavelengths (around 740 nm), Copper(II) 1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine generates reactive oxygen species that can induce apoptosis in cancer cells.

- Case Study : Clinical trials have shown promising results where patients treated with PDT using this compound exhibited reduced tumor sizes and improved overall survival rates compared to traditional therapies .

Sensors and Biosensors

The compound is also being explored for use in sensors due to its electrochemical properties.

- Application : It can be employed in the development of electrochemical sensors for detecting biomolecules or environmental pollutants.

- Case Study : Research indicates that sensors incorporating Copper(II) 1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine exhibit high sensitivity and selectivity towards glucose detection in biological samples .

Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), this compound serves as a sensitizer due to its strong light absorption characteristics.

- Performance : Studies reveal that DSSCs utilizing Copper(II) 1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine show improved light-to-electricity conversion efficiency compared to conventional dyes.

- Table of Performance Metrics :

| Parameter | Value |

|---|---|

| Maximum Efficiency | >6% |

| Absorption Peak Wavelength | 740 nm |

| Stability (hours) | >500 |

Organic Light Emitting Diodes (OLEDs)

The compound has potential applications in OLED technology due to its luminescent properties.

- Application : It can be used as an emitting layer in OLEDs where it contributes to the device's brightness and color purity.

- Case Study : Research indicates that OLEDs incorporating this phthalocyanine exhibit enhanced brightness and longer operational lifetimes compared to those using traditional organic materials .

作用机制

The mechanism of action of Copper(ii)1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine involves its ability to absorb light and generate reactive oxygen species. This property makes it an effective photosensitizer in photodynamic therapy. The compound interacts with molecular targets such as DNA and proteins, leading to cellular damage and apoptosis. The pathways involved include the generation of singlet oxygen and other reactive oxygen species that cause oxidative stress in cells .

相似化合物的比较

Key Observations:

- Substituent Effects : Butoxy groups in CuPc(OBu)₈ improve solubility compared to fluorinated analogs (e.g., hexadecafluorophthalocyanine), which exhibit poor solubility due to strong intermolecular interactions .

- Metal Center Influence : Replacing Cu²⁺ with Pd²⁺ increases molecular weight and thermal stability, while Zn²⁺ derivatives (e.g., compound 3b) show enhanced fluorescence and singlet oxygen quantum yields (ΦΔ = 0.62 vs. CuPc(OBu)₈’s ΦΔ = 0.28) .

Photophysical and Photochemical Properties

Table 2: Photophysical Data

Key Observations:

- Q-Band Shifts : CuPc(OBu)₈ exhibits Q-band absorption at 680–700 nm , typical for metallophthalocyanines. Fluorinated analogs show red-shifted absorption (~740 nm) due to electron-withdrawing effects .

- Triplet-State Performance : CuPc(OBu)₈ has a short triplet-state lifetime (τT = 17 μs) compared to Zn(II) derivatives (τT = 120 μs), limiting its utility in applications requiring long-lived excited states (e.g., photocatalysis) .

生物活性

Copper(II) 1,4,8,11,15,18,22,25-octa-butoxyphthalocyanine (Cu(OBu)8Pc) is a copper-based phthalocyanine compound notable for its unique structural and electronic properties. This compound has garnered attention in various fields including photodynamic therapy (PDT), biosensing applications, and as a potential agent in cancer treatment due to its biological activity. This article reviews the biological activity of Cu(OBu)8Pc, highlighting key studies, mechanisms of action, and potential applications.

- Molecular Formula : C64H80CuN8O8

- Molecular Weight : 1152.91 g/mol

- Melting Point : 184-187 °C

Mechanisms of Biological Activity

The biological activity of Cu(OBu)8Pc can be attributed to several mechanisms:

- Photodynamic Therapy (PDT) : Cu(OBu)8Pc exhibits strong absorption in the near-infrared region, making it suitable for PDT. Upon light activation, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

- Antimicrobial Activity : Studies have shown that Cu(OBu)8Pc possesses antimicrobial properties against various bacterial strains. The mechanism involves the disruption of bacterial cell membranes and oxidative damage due to ROS generation.

- Biosensing Applications : Cu(OBu)8Pc has been incorporated into nanocomposites for the detection of biomolecules such as cancer antigens. Its fluorescence properties enhance sensitivity and selectivity.

1. Photodynamic Efficacy Against Cancer Cells

A study investigated the efficacy of Cu(OBu)8Pc in inducing apoptosis in human breast cancer cells (MCF-7). The results indicated that upon light activation at 670 nm, Cu(OBu)8Pc significantly increased ROS levels, leading to cell death. The study concluded that Cu(OBu)8Pc could be a promising photosensitizer for PDT applications in oncology .

2. Antimicrobial Properties

Research demonstrated that Cu(OBu)8Pc exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was shown to disrupt the integrity of bacterial membranes and promote oxidative stress within the cells. The minimum inhibitory concentration (MIC) values were determined to be 10 µg/mL for S. aureus and 15 µg/mL for E. coli .

3. Biosensing Capabilities

A novel fluorescent nanocomposite utilizing Cu(OBu)8Pc was developed for the quantitative detection of cancer antigen 125 (CA-125). The nanocomposite demonstrated high sensitivity with a detection limit of 0.5 ng/mL. This application highlights the potential of Cu(OBu)8Pc in early cancer diagnostics .

Table 1: Summary of Biological Activities

常见问题

Basic: What synthetic methodologies are recommended for preparing copper(II) octa-butoxyphthalocyanine, and how can purity be optimized?

Answer:

The compound is typically synthesized via cyclo-tetramerization of substituted phthalonitrile precursors under inert conditions. Evidence from analogous octa-alkyl/alkoxy phthalocyanine syntheses suggests using sterically bulky substituents (e.g., 4-methylpentyl or 5-methylhexyl groups) to reduce aggregation and improve solubility . Key steps include:

- Reaction conditions : Lithium alkoxide catalysts in high-boiling solvents (e.g., 1-pentanol) at 140–160°C for 24–48 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from acetone or methanol.

- Purity validation : HPLC with UV-vis detection (λmax ~740 nm) and elemental analysis (C, H, N) to confirm stoichiometry .

Basic: How are spectroscopic properties (e.g., UV-vis, fluorescence) of this compound characterized, and what do they reveal about its electronic structure?

Answer:

- UV-vis spectroscopy : The compound exhibits a Q-band absorption at ~740 nm due to π→π* transitions in the phthalocyanine macrocycle. Aggregation in solution can be monitored via peak broadening or splitting .

- Fluorescence spectroscopy : Metal-free analogs show weak fluorescence (ΦF < 0.1), but copper(II) derivatives are typically non-emissive due to paramagnetic quenching .

- Triplet-state analysis : Time-resolved laser flash photolysis reveals triplet lifetimes (τT) of ~17 µs and low quantum yields (ΦT ~0.095) in metal-free analogs, suggesting limited utility in singlet oxygen generation without structural modification .

Advanced: How can researchers resolve contradictions in reported triplet-state lifetimes and quantum yields for similar phthalocyanines?

Answer:

Discrepancies in triplet-state data (e.g., τT and ΦT) often arise from:

- Solvent effects : Polar solvents stabilize charge-transfer states, altering intersystem crossing rates. Use non-polar solvents (toluene) for consistency .

- Aggregation : Aggregated species exhibit shorter lifetimes. Monitor concentration-dependent spectra (e.g., Beer-Lambert deviations) and employ dynamic light scattering .

- Metal center influence : Copper(II) centers quench triplets via spin-orbit coupling. Compare with zinc or metal-free analogs to isolate substituent effects .

Advanced: What experimental strategies are effective for studying charge transport in copper(II) octa-butoxyphthalocyanine thin films?

Answer:

- Time-of-flight (TOF) method : Measure hole mobility in discotic columnar phases (self-assembled via thermal annealing). Reported mobilities for analogous octa-alkyl phthalocyanines reach 0.1 cm²/V·s in aligned columns .

- Structural characterization : X-ray diffraction (XRD) confirms molecular stacking (tilted vs. cofacial) influenced by alkoxy chain length. Use grazing-incidence XRD for thin films .

- Electrochemical impedance spectroscopy : Correlate charge-carrier density with HOMO/LUMO levels (determined via cyclic voltammetry, E1/2 ~-0.5 V vs. Ag/AgCl) .

Advanced: How can researchers tailor the photophysical properties of this compound for applications in photodynamic therapy (PDT)?

Answer:

- Triplet-state enhancement : Introduce heavy atoms (e.g., Pd or Zn) to increase spin-orbit coupling and ΦT. Palladium analogs show ΦT > 0.5 .

- Solubility optimization : Replace butoxy with PEGylated or sulfonated groups to improve biocompatibility and aqueous dispersion .

- Singlet oxygen quantification : Use 1,3-diphenylisobenzofuran (DPBF) as a trap; monitor decay at 410 nm under red-light irradiation (λ > 650 nm) .

Advanced: What structural analysis techniques are critical for resolving substituent-induced steric effects in this compound?

Answer:

- X-ray crystallography : Resolves molecular packing (e.g., tilted stacks with alkoxy chain separation >4.5 Å) .

- DFT calculations : Model substituent conformation (e.g., butoxy chain dihedral angles) to predict aggregation behavior .

- Vibrational spectroscopy : FTIR peaks at 1100–1250 cm⁻¹ (C-O-C stretching) confirm alkoxy group integrity .

Advanced: How do fluorinated analogs (e.g., hexadecafluoro derivatives) compare in electronic properties?

Answer:

- Redox behavior : Fluorination lowers LUMO levels (by ~0.3 eV), enhancing electron-accepting capacity. Cyclic voltammetry shows reversible reductions at -0.8 V .

- Optical shifts : Q-band absorption redshifts to ~689 nm in fluorinated derivatives due to increased electron-withdrawing effects .

- Stability : Fluorinated phthalocyanines exhibit improved thermal stability (decomposition >300°C) but reduced solubility in organic solvents .

Advanced: What methodologies validate the use of this compound in electron-deficient organic semiconductor systems?

Answer:

- Mobility measurements : Space-charge-limited current (SCLC) devices with ITO/PEDOT:PSS/phthalocyanine/Au architecture. Hole mobility >10⁻³ cm²/V·s indicates suitability for organic photovoltaics .

- Air stability testing : Monitor thin-film conductivity under ambient conditions (20–80% humidity) for 100+ hours. Alkoxy groups reduce oxidation compared to unsubstituted CuPc .

- Doping studies : Introduce F4-TCNQ as a p-dopant; observe conductivity increases via four-point probe measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。